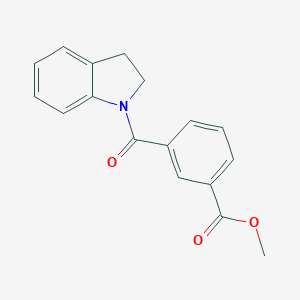![molecular formula C18H19N3OS B250494 N-phenyl-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea](/img/structure/B250494.png)
N-phenyl-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-phenyl-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea, also known as PTU, is a chemical compound that has been extensively studied for its various applications in scientific research. PTU is a thiourea derivative that has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in many different fields.
作用機序
N-phenyl-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea works by inhibiting the activity of the enzyme thyroperoxidase, which is involved in the synthesis of thyroid hormones. This inhibition leads to a decrease in the production of thyroid hormones, which can be useful in the treatment of hyperthyroidism. This compound also inhibits the activity of tyrosinase, an enzyme involved in the synthesis of melanin, which can be useful in the treatment of skin disorders such as vitiligo.
Biochemical and Physiological Effects
This compound has a wide range of biochemical and physiological effects, including the inhibition of thyroid hormone synthesis, the inhibition of melanin synthesis, and the induction of oxidative stress. This compound has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of using N-phenyl-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea in lab experiments is its well-established mechanism of action and safety profile. This compound has been extensively studied and is widely used in research, making it a reliable tool for many different applications. However, this compound also has limitations, including its potential toxicity and the need for careful handling and storage.
将来の方向性
There are many potential future directions for research on N-phenyl-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea, including the development of new cancer therapies, the investigation of its anti-inflammatory properties, and the exploration of its potential as a treatment for skin disorders. Other potential areas of research include the development of new synthesis methods for this compound and the investigation of its potential as a tool for studying oxidative stress and cellular function. Overall, this compound is a valuable compound with many potential applications in scientific research.
合成法
N-phenyl-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea can be synthesized through a multi-step process that involves the reaction of aniline with carbon disulfide to form an intermediate product. This intermediate is then reacted with 4-chloroaniline to form the final product, this compound. The synthesis of this compound is a complex process that requires careful attention to detail and a thorough understanding of the chemical reactions involved.
科学的研究の応用
N-phenyl-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea has been used in a variety of scientific research applications, including studies of thyroid function, the regulation of melanin synthesis, and the effects of oxidative stress on cellular function. This compound has also been found to have anti-cancer properties, making it a potential candidate for the development of new cancer therapies.
特性
分子式 |
C18H19N3OS |
|---|---|
分子量 |
325.4 g/mol |
IUPAC名 |
1-phenyl-3-[4-(pyrrolidine-1-carbonyl)phenyl]thiourea |
InChI |
InChI=1S/C18H19N3OS/c22-17(21-12-4-5-13-21)14-8-10-16(11-9-14)20-18(23)19-15-6-2-1-3-7-15/h1-3,6-11H,4-5,12-13H2,(H2,19,20,23) |
InChIキー |
HMLWHKPYWZNTAP-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=S)NC3=CC=CC=C3 |
正規SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=S)NC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(benzyloxy)phenyl]-2-thiophenecarboxamide](/img/structure/B250412.png)
![3-[(4-Isopropylbenzoyl)amino]benzamide](/img/structure/B250413.png)
![4-Ethyl-5-methyl-2-[(propanoylcarbamothioyl)amino]thiophene-3-carboxamide](/img/structure/B250416.png)
![N-{4-[(tert-butylamino)carbonyl]phenyl}-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250417.png)
![Methyl 3-[(2-chloroanilino)carbonyl]benzoate](/img/structure/B250420.png)
![Methyl 3-[(2,6-dimethylanilino)carbonyl]benzoate](/img/structure/B250422.png)
![Methyl 3-[(2-ethyl-6-methylanilino)carbonyl]benzoate](/img/structure/B250423.png)
![Methyl 3-{[4-(tetrahydro-2-furanylmethoxy)anilino]carbonyl}benzoate](/img/structure/B250424.png)
![Methyl 3-[(2-methoxyanilino)carbonyl]benzoate](/img/structure/B250426.png)

![Methyl 3-{[2-(allyloxy)anilino]carbonyl}benzoate](/img/structure/B250429.png)

![Methyl 4-[(2-chlorophenyl)carbamoyl]benzoate](/img/structure/B250432.png)
![Methyl 4-[(3-chlorophenyl)carbamoyl]benzoate](/img/structure/B250437.png)
